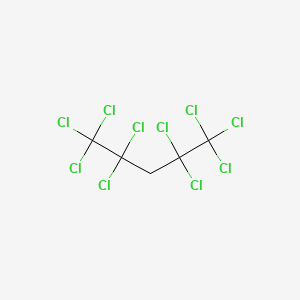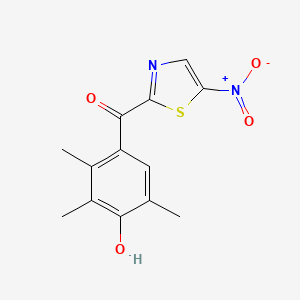
(4-Hydroxy-2,3,5-trimethylphenyl)(5-nitro-1,3-thiazol-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Hydroxy-2,3,5-trimethylphenyl)(5-nitro-1,3-thiazol-2-yl)methanone is a complex organic compound characterized by the presence of both phenyl and thiazolyl groups This compound is notable for its unique structural features, which include a hydroxy group, multiple methyl groups, and a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxy-2,3,5-trimethylphenyl)(5-nitro-1,3-thiazol-2-yl)methanone typically involves multi-step organic reactions. One common approach is the condensation of 4-hydroxy-2,3,5-trimethylbenzaldehyde with 5-nitro-2-aminothiazole under acidic or basic conditions. The reaction may require a catalyst to facilitate the formation of the methanone linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis. The purification process might involve recrystallization or chromatography techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Hydroxy-2,3,5-trimethylphenyl)(5-nitro-1,3-thiazol-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl groups can participate in electrophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, or other reducing agents like sodium borohydride.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Hydroxy-2,3,5-trimethylphenyl)(5-nitro-1,3-thiazol-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (4-Hydroxy-2,3,5-trimethylphenyl)(5-nitro-1,3-thiazol-2-yl)methanone involves its interaction with specific molecular targets. The hydroxy and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The compound may also undergo metabolic transformations that activate or deactivate its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Hydroxy-2,3,5-trimethylphenyl)(5-nitro-1,3-thiazol-2-yl)methanone: Unique due to the specific arrangement of functional groups.
(4-Hydroxyphenyl)(5-nitro-1,3-thiazol-2-yl)methanone: Lacks the additional methyl groups, which may affect its reactivity and biological activity.
(4-Hydroxy-2,3,5-trimethylphenyl)(1,3-thiazol-2-yl)methanone: Lacks the nitro group, which may influence its chemical properties and applications.
Uniqueness
The presence of both hydroxy and nitro groups, along with multiple methyl groups, makes this compound unique in terms of its chemical reactivity and potential applications. These functional groups provide a versatile platform for further chemical modifications and exploration of its biological activities.
Eigenschaften
CAS-Nummer |
52872-58-9 |
|---|---|
Molekularformel |
C13H12N2O4S |
Molekulargewicht |
292.31 g/mol |
IUPAC-Name |
(4-hydroxy-2,3,5-trimethylphenyl)-(5-nitro-1,3-thiazol-2-yl)methanone |
InChI |
InChI=1S/C13H12N2O4S/c1-6-4-9(7(2)8(3)11(6)16)12(17)13-14-5-10(20-13)15(18)19/h4-5,16H,1-3H3 |
InChI-Schlüssel |
VKTPEVPFLAVBQC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1O)C)C)C(=O)C2=NC=C(S2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


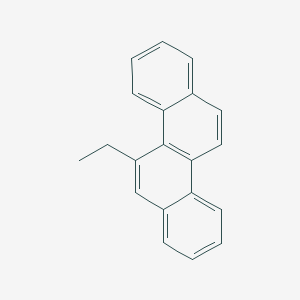
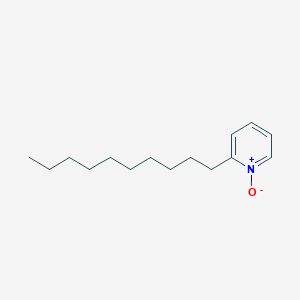
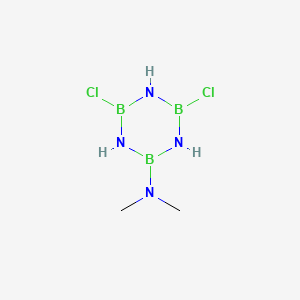

![S-[(4-Chlorophenyl)methyl]-L-cysteine](/img/structure/B14647430.png)
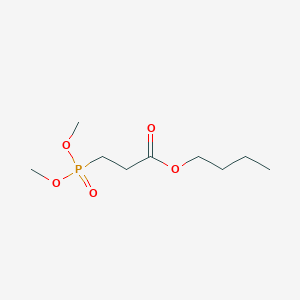

![5-Phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3H,5H)-dione](/img/structure/B14647451.png)

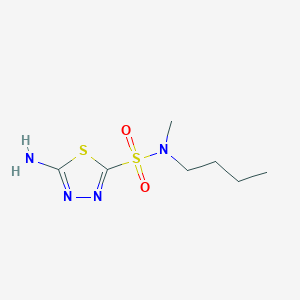
![2-Methyl-2-[3-(2-methyloxiran-2-yl)propyl]-1,3-dioxolane](/img/structure/B14647466.png)
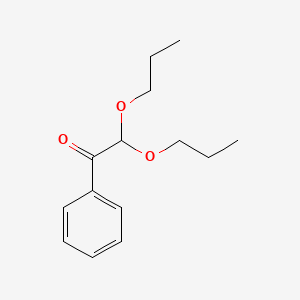
![5-(4-Phenylphenyl)-2,3-dihydroimidazo[1,2-b]isoindol-5-ol](/img/structure/B14647474.png)
